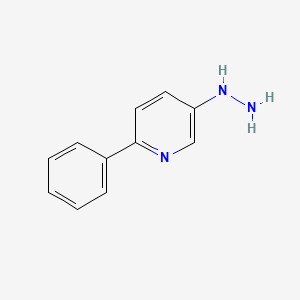

5-Hydrazino-2-phenylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydrazino-2-phenylpyridine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 5-hydrazino-2-phenylpyridine derivatives exhibit promising anticancer properties. A study demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins, suggesting a potential role in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Specific derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications at the phenyl ring can enhance antimicrobial potency, making it a candidate for developing new antibiotics .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of cellular signaling pathways associated with neuroinflammation .

Organic Electronics

In material science, this compound has been explored as a component in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge transport and improve overall device efficiency .

Photodynamic Therapy

The compound's ability to generate reactive oxygen species (ROS) upon exposure to light positions it as a potential agent in photodynamic therapy (PDT). Research highlights its effectiveness in targeting tumor cells while sparing healthy tissue, which is critical for reducing side effects associated with conventional cancer treatments .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of this compound derivatives involved testing against various cancer cell lines, including breast and lung cancer. The study revealed IC50 values indicating significant cytotoxicity, with particular derivatives showing enhanced activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial efficacy, several derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the hydrazine moiety improved antibacterial activity, suggesting pathways for developing new antimicrobial agents .

Case Study 3: Organic Electronics Performance

Research focused on the incorporation of this compound into OLEDs demonstrated improved luminescent efficiency and stability compared to traditional materials. The findings suggest that this compound could play a significant role in advancing organic electronic technologies .

Eigenschaften

Molekularformel |

C11H11N3 |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

(6-phenylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C11H11N3/c12-14-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14H,12H2 |

InChI-Schlüssel |

ARFXGMVPEUZOHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.